Octa-3,5-diyn-1-OL
Description
Octa-3,5-diyn-1-OL (IUPAC name: this compound) is a linear alkyne diol containing two conjugated triple bonds at positions 3 and 5, with a hydroxyl (-OH) group at the terminal carbon (position 1). Its molecular formula is C₈H₁₀O, with a molecular weight of 122.16 g/mol. The compound’s structure confers unique reactivity, particularly in click chemistry (e.g., Huisgen cycloadditions) and polymerization, where terminal alkynes serve as key intermediates. The hydroxyl group enhances polarity, increasing solubility in polar solvents compared to non-functionalized diynes.
Properties
CAS No. |
10160-11-9 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
octa-3,5-diyn-1-ol |
InChI |
InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h9H,2,7-8H2,1H3 |
InChI Key |
YFBFKTPUNNZYIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC#CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octa-3,5-diyn-1-OL typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen and a base, such as pyridine, to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: Octa-3,5-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry: Octa-3,5-diyn-1-OL is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various coupling reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving hydroxylation and oxidation reactions.
Medicine: The compound’s reactivity makes it a potential candidate for drug development, particularly in designing molecules with specific functional groups that can interact with biological targets.
Industry: this compound is used in the production of specialty chemicals and materials. Its ability to undergo polymerization reactions makes it valuable in creating advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Octa-3,5-diyn-1-OL involves its ability to participate in various chemical reactions due to the presence of triple bonds and a hydroxyl group. These functional groups allow the compound to interact with different molecular targets, such as enzymes and receptors, through processes like oxidation, reduction, and substitution. The pathways involved may include the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
3,5-Octadiyne
- Molecular Formula : C₈H₁₀ | Molecular Weight : 106.16 g/mol
- Key Differences :
- Lacks the hydroxyl group, making it less polar and less water-soluble.
- Exhibits higher volatility (lower boiling point) due to reduced hydrogen bonding.
- Reactivity centers on alkyne-specific transformations (e.g., cycloadditions, metal-catalyzed couplings) rather than hydroxyl-mediated reactions.
Data Comparison :
3,7-Dimethyl-2,6-octadien-1-ol
- Molecular Formula : C₁₀H₁₈O | Molecular Weight : 154.25 g/mol
- Key Differences :
- Reactivity :
- The diene system participates in Diels-Alder reactions, while the hydroxyl group enables esterification.
- Contrasts with this compound’s triple bonds, which favor cycloadditions (e.g., with azides).
Research Findings
Spectroscopic Characterization
- This compound : Expected to show distinct ¹H NMR signals for the terminal -OH (~1–5 ppm) and alkynyl protons (~2–3 ppm). ¹³C NMR would reveal sp-hybridized carbons (~70–100 ppm).
- 3,7-Dimethyl-2,6-octadien-1-ol : Exhibits olefinic proton signals (~5–6 ppm) and methyl group peaks (~0.9–1.5 ppm) .
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